molecular formula C24H52ClP B14305179 Tetrahexylphosphanium chloride CAS No. 121259-84-5

Tetrahexylphosphanium chloride

Cat. No.: B14305179
CAS No.: 121259-84-5
M. Wt: 407.1 g/mol
InChI Key: PJSMIDZMHMDOSX-UHFFFAOYSA-M
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Description

Tetrahexylphosphanium chloride is a quaternary phosphonium salt with the chemical formula $[C6H{13}]_4P^+Cl^-$. It belongs to a class of ionic compounds where a phosphorus atom is centrally bonded to four hexyl alkyl chains and a chloride counterion. Such phosphonium salts are widely utilized in organic synthesis, catalysis, and as phase-transfer agents due to their ionic nature and solubility in both polar and nonpolar solvents. While specific data on this compound are sparse in the provided evidence, analogous compounds like tetramethylphosphonium chloride () suggest that tetrahexyl derivatives exhibit distinct physical and chemical properties influenced by their longer alkyl chains, such as lower water solubility and higher thermal stability .

Properties

CAS No.

121259-84-5

Molecular Formula

C24H52ClP

Molecular Weight

407.1 g/mol

IUPAC Name

tetrahexylphosphanium;chloride

InChI

InChI=1S/C24H52P.ClH/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1

InChI Key

PJSMIDZMHMDOSX-UHFFFAOYSA-M

Canonical SMILES

CCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahexylphosphanium chloride can be synthesized through the reaction of hexylphosphine with hexyl chloride in the presence of a base. The reaction typically proceeds as follows: [ \text{P(C}6\text{H}{13})_3 + \text{C}6\text{H}{13}\text{Cl} \rightarrow \text{P(C}6\text{H}{13})_4\text{Cl} ] This reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

Tetrahexylphosphanium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the phosphorus atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. These reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used to oxidize this compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted phosphonium salts can be formed.

    Oxidation Products: Oxidation typically yields phosphine oxides.

    Reduction Products: Reduction can lead to the formation of phosphines or other lower oxidation state phosphorus compounds.

Scientific Research Applications

Chemistry

Tetrahexylphosphanium chloride is used as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture. It is also employed in the synthesis of other organophosphorus compounds.

Biology

In biological research, this compound is used to study the effects of quaternary phosphonium salts on cellular processes. It can act as a probe for investigating membrane transport and ion channel functions.

Medicine

Industry

In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its role as a phase-transfer catalyst is particularly valuable in large-scale chemical manufacturing.

Mechanism of Action

The mechanism by which tetrahexylphosphanium chloride exerts its effects involves its interaction with cellular membranes and ion channels. The compound’s lipophilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific ion channels, modulating their activity and influencing cellular ion homeostasis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Phosphonium salts vary significantly based on their alkyl chain length and counterion. Below is a comparative analysis with structurally related compounds:

Property Tetrahexylphosphanium Chloride Tetramethylphosphonium Chloride () Tetrabutylphosphonium Chloride (Inferred)
Alkyl Chain Length Hexyl (C6) Methyl (C1) Butyl (C4)
Molecular Weight ~450–500 g/mol (estimated) Not provided in ~340–380 g/mol (estimated)
Solubility Likely low in water, high in organic solvents Limited water solubility (inferred from safety protocols in ) Moderate in polar solvents
Thermal Stability Higher (longer chains resist decomposition) Lower (shorter chains degrade faster) Intermediate
Applications Ionic liquids, phase-transfer catalysis Laboratory reagents, electrochemical studies Catalysis, polymer synthesis

Research Findings and Limitations

  • Key Insights :
    • Alkyl chain length inversely correlates with water solubility and directly correlates with thermal stability in phosphonium salts.
    • Safety protocols for methyl derivatives () emphasize respiratory protection, suggesting similar measures for hexyl variants despite differences in volatility .
  • Gaps in Evidence: No direct data on this compound’s physical properties (e.g., melting point, density) or toxicity were found in the provided sources. Comparative studies with tetrabutyl or other mid-chain analogs are absent, limiting a comprehensive analysis.

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